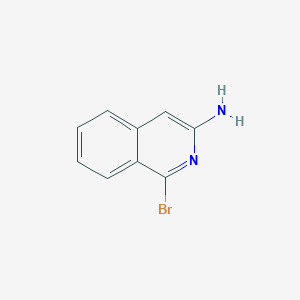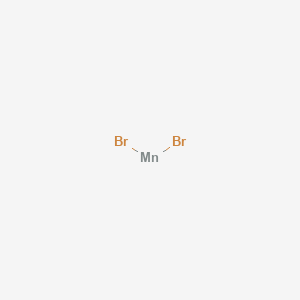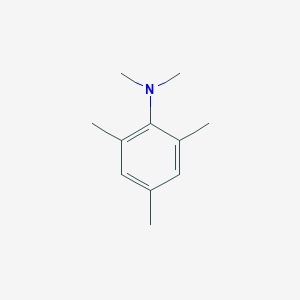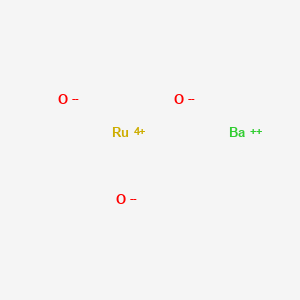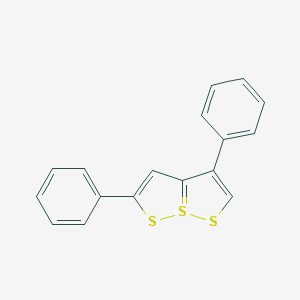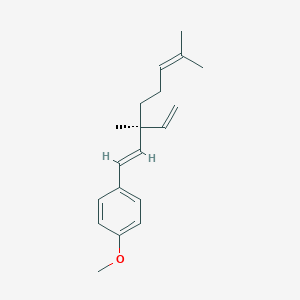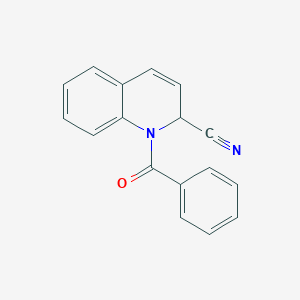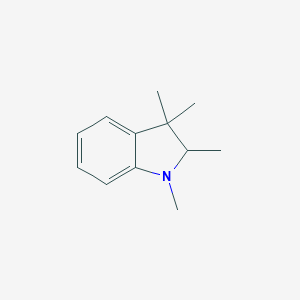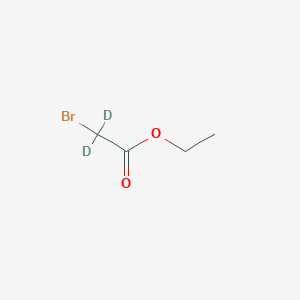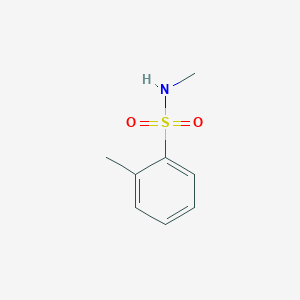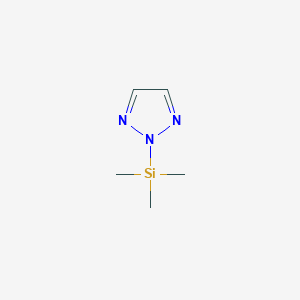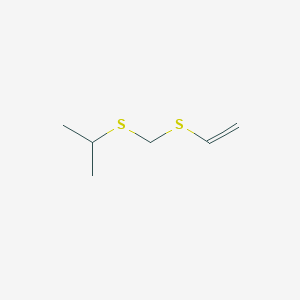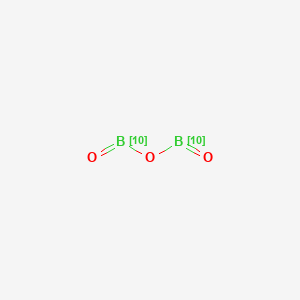
Oxo(oxo(10B)oxy)(10B)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(oxo(10B)oxy)(10B)borane, commonly known as B10BO2, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, catalysis, and material science. In
Applications De Recherche Scientifique
B10BO2 has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anti-cancer properties. Studies have shown that B10BO2 inhibits the growth of cancer cells and induces apoptosis. In catalysis, B10BO2 has been found to be an effective catalyst for various reactions, including the reduction of nitro compounds and the oxidation of alcohols. In material science, B10BO2 has been studied for its potential use in the development of new materials, such as boron-containing polymers.
Mécanisme D'action
The mechanism of action of B10BO2 is not fully understood. However, studies have suggested that it may act as a boron-containing inhibitor of enzymes involved in cancer cell growth and proliferation. In catalysis, B10BO2 may act as a Lewis acid catalyst, facilitating the reaction between the reactants.
Biochemical and Physiological Effects:
B10BO2 has been found to have minimal toxicity in vitro and in vivo studies. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using B10BO2 in lab experiments is its unique boron-containing structure, which can lead to the development of new materials and catalytic reactions. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for the study of B10BO2. One direction is the development of new materials and catalysts based on the unique boron-containing structure of B10BO2. Another direction is the study of its potential use in medicine, particularly in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of B10BO2.
In conclusion, B10BO2 is a boron-containing compound that has gained attention in scientific research due to its unique properties. Its potential applications in various fields, including medicine, catalysis, and material science, make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of B10BO2 involves the reaction of boron oxide with borohydride in the presence of a catalyst. The reaction results in the formation of B10BO2 as a white solid. The purity of the compound can be improved through recrystallization.
Propriétés
Numéro CAS |
12228-57-8 |
|---|---|
Nom du produit |
Oxo(oxo(10B)oxy)(10B)borane |
Formule moléculaire |
B2O3 |
Poids moléculaire |
68.024 g/mol |
Nom IUPAC |
oxo(oxo(10B)oxy)(10B)borane |
InChI |
InChI=1S/B2O3/c3-1-5-2-4/i1-1,2-1 |
Clé InChI |
JKWMSGQKBLHBQQ-BHBJOZJASA-N |
SMILES isomérique |
[10B](=O)O[10B]=O |
SMILES |
B(=O)OB=O |
SMILES canonique |
B(=O)OB=O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
